molecular formula C15H11NO3S2 B4564781 3-(2-furylmethyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-furylmethyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4564781
M. Wt: 317.4 g/mol
InChI Key: CYCRNJNZXCZOMF-JYRVWZFOSA-N
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Description

3-(2-furylmethyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H11NO3S2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.01803556 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antibacterial/Antifungal Properties : Compounds related to 3-(2-furylmethyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have been synthesized and evaluated for their antimicrobial properties. El-Gaby et al. (2009) reported the synthesis of novel 2-thioxo-4-thiazolidinones and their screening for antibacterial and antifungal activities, indicating their potential as antimicrobial agents (El-Gaby et al., 2009).
  • Antitubercular and Antimicrobial Agents : Samadhiya et al. (2014) synthesized N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives and screened them for antibacterial, antifungal, and antitubercular activities. These compounds, related to the chemical structure , showed promise as antimicrobial agents (Samadhiya et al., 2014).

Supramolecular Chemistry and Self-Assembly

  • Supramolecular Self-Assembly Analysis : Andleeb et al. (2017) explored the supramolecular assemblies of thioxothiazolidinone derivatives. They performed a combined experimental and theoretical analysis to understand the role of noncovalent interactions in stabilizing these assemblies. This research provides insights into the complex interactions and structural formations possible with thiazolidinone derivatives (Andleeb et al., 2017).

Synthesis and Structural Studies

  • Synthesis and Molecular Structure Investigation : Researchers like Benhalima et al. (2011) and Kaminskyy et al. (2017) have focused on the synthesis of thiazolidinone derivatives and their structural analysis using techniques like X-ray diffraction and DFT calculations. These studies contribute to a deeper understanding of the molecular structure and potential applications of such compounds (Benhalima et al., 2011), (Kaminskyy et al., 2017).

Applications in Cancer Research

  • Anticancer Activity Studies : The derivatives of thiazolidin-4-one, such as BPT analogs, have been investigated for their anticancer activities. Wu et al. (2006) identified compounds that induce apoptosis in cancer cells but not in normal cells, highlighting the potential of these derivatives in cancer treatment (Wu et al., 2006).

Herbicidal Activity

  • Synthesis and Herbicidal Activity Evaluation : Han et al. (2011) synthesized novel 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters and evaluated their herbicidal activity. Some of these compounds showed promising efficacy against various plant species, suggesting their potential use in agriculture (Han et al., 2011).

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c17-11-5-3-10(4-6-11)8-13-14(18)16(15(20)21-13)9-12-2-1-7-19-12/h1-8,17H,9H2/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCRNJNZXCZOMF-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-furylmethyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(2-furylmethyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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